Sgccbp30
Description
Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. A key mechanism in this process is the post-translational modification of histone proteins, which package DNA into a structure known as chromatin. nih.gov One of the most significant of these modifications is lysine (B10760008) acetylation, a dynamic process central to the regulation of chromatin structure and gene transcription. nih.govmssm.edu
This process is mediated by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The proteins CREB-binding protein (CREBBP or CBP) and E1A-binding protein p300 (EP300) are two closely related and highly conserved HATs that act as master transcriptional co-activators. edpsciences.orgresearchgate.netmdpi.com They play crucial roles in a multitude of cellular processes, including cell growth, differentiation, DNA repair, and apoptosis, by acetylating histone and non-histone proteins. edpsciences.orgmdpi.comthesgc.org
Integral to the function of CREBBP and EP300 are specialized modules known as bromodomains. edpsciences.org Bromodomains are the only protein domains known to specifically recognize and bind to acetylated lysine residues on other proteins, including histones. nih.govedpsciences.org This "reading" of the epigenetic code allows CREBBP/EP300 to be recruited to specific sites on the chromatin, where they can then exert their acetyltransferase activity. In the human proteome, there are 61 bromodomains found in 46 different proteins. edpsciences.org The dysregulation of CREBBP and EP300 has been implicated in several diseases, making their bromodomains an important target for therapeutic research. edpsciences.org
The chemical compound Sgccbp30 is a potent and selective small-molecule inhibitor designed to target the bromodomains of CREBBP and EP300. bpsbioscience.comontosight.aiapexbt.com By occupying the acetyl-lysine binding pocket, this compound effectively blocks the ability of these proteins to read epigenetic marks, making it an invaluable chemical tool for studying the biological processes governed by CREBBP/EP300. ontosight.ai
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | Assay Type | Potency Value (nM) |
|---|---|---|
| CREBBP (CBP) | IC50 | 21 |
| EP300 (p300) | IC50 | 38 |
| CREBBP (CBP) | Kd | 21 |
| EP300 (p300) | Kd | 32 |
Data sourced from multiple references. bpsbioscience.comapexbt.comtocris.comselleckchem.comrndsystems.com
The interaction between bromodomains and acetylated histones is a fundamental step in regulating chromatin structure and gene expression. nih.gov When a bromodomain-containing protein like CREBBP or EP300 binds to an acetylated lysine residue on a histone tail, it serves as an anchor, recruiting other regulatory proteins and complexes to that specific location on the chromatin. mdpi.com This recruitment can have several significant consequences for chromatin dynamics.
Firstly, it can lead to the spreading of histone acetylation. mdpi.com By recruiting HAT complexes to already acetylated regions, bromodomains facilitate the acetylation of adjacent nucleosomes, creating a more open and accessible chromatin environment. mdpi.com Secondly, these interactions are critical for the recruitment of ATP-dependent chromatin remodeling complexes. mdpi.com These complexes use the energy from ATP hydrolysis to reposition or eject nucleosomes, further altering chromatin accessibility and preparing the DNA for transcription. mdpi.com
The inhibition of these interactions by this compound has profound effects on these processes. By competitively binding to the CREBBP/EP300 bromodomains, this compound prevents them from recognizing and binding to their acetylated histone targets. nih.gov This displacement from chromatin interferes with the recruitment of the transcriptional machinery necessary for gene expression. nih.gov Research has shown that treatment with a CREBBP/EP300 bromodomain inhibitor leads to a decrease in histone acetylation levels at specific regulatory regions called enhancers, resulting in reduced expression of critical genes. nih.govscispace.com
A direct measure of this effect on chromatin dynamics can be observed in cellular assays. For instance, this compound has been shown to accelerate Fluorescence Recovery After Photobleaching (FRAP) recovery in cells at a concentration of 1 µM, indicating an alteration in the mobility and binding of chromatin-associated proteins. bpsbioscience.comtocris.comrndsystems.com This demonstrates that blocking the reader function of CREBBP/EP300 with this compound directly impacts the dynamic state of chromatin, ultimately leading to changes in gene transcription programs.
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold-Increase for CREBBP |
|---|---|
| Over BRD4 (Bromodomain 1) | >40-fold |
| Over BRD4 (Bromodomain 2) | 250-fold |
Data sourced from multiple references. bpsbioscience.comtocris.comselleckchem.comrndsystems.com
Table 3: Cellular Activity and Research Findings for this compound
| Assay Description | Cell Line | Measurement | Result |
|---|---|---|---|
| Inhibition of doxorubicin-stimulated p53 activity | Human RKO cells | IC50 | 1.5 µM |
| Reduction in MYC expression | Human AMO1 cells | EC50 | 2.7 µM |
| Inhibition of Halo-tagged histone H3.3 binding to CBP | HEK293 cells | IC50 | 2.8 µM |
| Acceleration of FRAP recovery | Not specified | Concentration | 1 µM |
Data sourced from multiple references. bpsbioscience.comtocris.comselleckchem.comrndsystems.com
Compound Names Mentioned
| Compound Name |
| This compound |
| Doxorubicin |
Structure
3D Structure
Properties
Molecular Formula |
C28H33ClN4O3 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3 |
InChI Key |
GEPYBHCJBORHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Origin of Product |
United States |
Molecular Design and Inhibitory Mechanism of Sgc Cbp30
Development and Optimization of SGC-CBP30 as a Chemical Probe
The development of SGC-CBP30 was a result of a systematic medicinal chemistry effort aimed at identifying potent and selective inhibitors of the CBP/EP300 bromodomains. nih.gov
Origin from Fragment-Based Approaches
The discovery of SGC-CBP30 originated from fragment-based approaches. An initial fragment, a 5-isoxazolyl-benzimidazole, was identified as a binder to CBP but lacked selectivity over BRD4(1). nih.gov Fragment-based drug design (FBDD) is a strategy that involves identifying small chemical fragments that bind weakly to a target protein and then growing or linking these fragments to create higher-affinity ligands. uzh.ch This approach allows for efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds. uzh.ch
Chemical Scaffold and Ligand Design Principles
The chemical scaffold of SGC-CBP30 is based on a 3,5-dimethylisoxazole (B1293586) linked to a benzimidazole (B57391) core. edpsciences.orgnih.gov The design principles involved introducing substituents at specific positions of the benzimidazole scaffold to enhance affinity and selectivity for CBP/EP300 over other bromodomains, particularly those of the BET family. nih.gov Modifications at the N-1 and C-2 positions of the benzimidazole were explored to target structural differences between the bromodomains of CBP and BRD4(1). nih.gov The introduction of a methyl branch on the N-1 ethylene (B1197577) linker was found to be important for achieving potent and selective binding, with the (S)-methyl enantiomer showing favorable binding to CBP. nih.gov X-ray crystallography studies of SGC-CBP30 bound to CBP have revealed key interactions, including the expected binding of the dimethylisoxazole moiety to the acetyl-lysine binding pocket and a cation-π interaction between the aryl group of the inhibitor and arginine 1173 (R1173) in an induced pocket. nih.govtandfonline.comrsc.org This interaction with R1173 is considered important for the selectivity of SGC-CBP30 against BET bromodomains. tandfonline.com
Selective Inhibition of CREBBP and EP300 Bromodomains
SGC-CBP30 is characterized by its potent and selective inhibitory activity against the bromodomains of CREBBP and EP300. nih.govcaymanchem.comnih.govelifesciences.orgtocris.comapexbt.comguidetopharmacology.orgcenmed.com
Quantification of Binding Affinity (Kd) and Inhibitory Potency (IC50) in Cell-Free Assays
Biochemical assays have been used to quantify the binding affinity (Kd) and inhibitory potency (IC50) of SGC-CBP30 for CREBBP and EP300 bromodomains. Studies using techniques such as isothermal titration calorimetry (ITC) and AlphaLISA have shown that SGC-CBP30 binds to CBP and EP300 bromodomains with low nanomolar affinity. nih.govelifesciences.orgapexbt.commedchemexpress.compnas.orgnih.gov
Interactive Table 1: Binding Affinity (Kd) and Inhibitory Potency (IC50) of SGC-CBP30 for CREBBP and EP300
| Target Bromodomain | Assay Type | Kd (nM) | IC50 (nM) | Source |
| CREBBP | ITC | 21 | - | nih.govtandfonline.comrsc.orgpnas.orgnih.gov |
| EP300 | ITC | 32, 38 | - | nih.govtandfonline.comrsc.orgapexbt.commedchemexpress.compnas.orgnih.gov |
| CREBBP | Cell-free assay | - | 21, 21-69 | caymanchem.comapexbt.comselleckchem.comsigmaaldrich.comselleck.co.jp |
| EP300 | Cell-free assay | - | 38 | caymanchem.comapexbt.comselleckchem.comsigmaaldrich.comselleck.co.jp |
Note: Where a range is provided for IC50, it reflects values reported across different studies or assay variations.
These values demonstrate that SGC-CBP30 is a potent inhibitor of both CREBBP and EP300 bromodomains in cell-free systems. apexbt.comselleckchem.comsigmaaldrich.comselleck.co.jp
Comparative Selectivity Profile Against Other Bromodomain Families
A key characteristic of SGC-CBP30 as a chemical probe is its selectivity for CREBBP and EP300 over other bromodomain-containing proteins. caymanchem.comnih.govapexbt.comguidetopharmacology.orgcenmed.comuni.lu Selectivity profiling against a panel of bromodomains using techniques like Differential Scanning Fluorimetry (DSF) and AlphaLISA has demonstrated this specificity. nih.govnih.govrsc.orgelifesciences.org
Interactive Table 2: Comparative Selectivity of SGC-CBP30 Against Other Bromodomains
| Target Bromodomain Family | Specific Bromodomain (if mentioned) | Selectivity vs. CBP (Fold) | Assay Type | Source |
| BET family | BRD4(1) | >40 | Various (including AlphaLISA, DSF) | caymanchem.comnih.govtandfonline.comrsc.orgtocris.commedchemexpress.comselleckchem.comselleck.co.jp |
| BET family | BRD4(2) | >250 | Cell-free assay | selleckchem.comselleck.co.jp |
| BET family | BRDT | No significant binding detected | Temperature shift assay | pnas.org |
| Other bromodomains (panel) | Various (e.g., BRPF, TRIM24) | High selectivity | DSF, BROMOscan | nih.govtandfonline.comrsc.org |
SGC-CBP30 exhibits significantly lower affinity for bromodomains outside the CREBBP/EP300 family, confirming its selective nature. nih.govtandfonline.comrsc.org
Differentiation from BRD4 and BET Bromodomain Subfamily
Differentiation from the BET bromodomain subfamily, which includes BRD2, BRD3, BRD4, and BRDT, is particularly important because BET inhibitors have also been extensively studied for their therapeutic potential. nih.govcaymanchem.comnih.govelifesciences.orgapexbt.comguidetopharmacology.orgcenmed.comuni.luwikipedia.org SGC-CBP30 demonstrates a clear selectivity profile that distinguishes it from pan-BET inhibitors like JQ1. guidetopharmacology.orgmedchemexpress.compnas.org
While some early BET inhibitors showed off-target activity against CREBBP, SGC-CBP30 was designed to achieve selectivity in the opposite direction. tandfonline.com SGC-CBP30 shows significantly lower affinity for BRD4(1) compared to CBP, with selectivity reported to be over 40-fold. caymanchem.comnih.govtandfonline.comrsc.orgtocris.commedchemexpress.comselleckchem.comselleck.co.jp This differentiation is crucial for using SGC-CBP30 to specifically investigate the biological roles of CREBBP and EP300 bromodomains, separate from the functions of BET proteins. nih.govelifesciences.orgpnas.org Studies comparing the cellular effects of SGC-CBP30 and BET inhibitors like JQ1 have shown distinct transcriptional profiles, further highlighting their different targets and mechanisms of action. nih.govrsc.orgmedchemexpress.com
Assessment of Activity Against Other Epigenetic Reader Domains
SGC-CBP30 has been evaluated for its activity against a panel of other epigenetic reader domains, particularly other bromodomains, to assess its selectivity. In differential scanning fluorimetry (DSF) binding assays involving 45 different bromodomains, SGC-CBP30 demonstrated no significant activity against most tested domains. chemicalprobes.orgnih.gov Notable exceptions where some activity was observed included BRD2, BRD3, and BRD4. chemicalprobes.org However, SGC-CBP30 exhibits significant selectivity for CBP and p300 over the BET family bromodomains, displaying approximately 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) and 250-fold selectivity over BRD4(2). tocris.comselleckchem.comselleckchem.commedchemexpress.commedchemexpress.cn It is important to note that while this panel included representatives from various BRD families, it did not encompass the entire target class of bromodomains. chemicalprobes.org
Table 1: Selectivity of SGC-CBP30 Against Key Bromodomains
| Target Bromodomain | Potency (Kd/IC50) | Selectivity vs. CBP | Assay Type |
| CBP | 21 nM (Kd) | - | Biolayer interference/ITC chemicalprobes.orgnih.gov |
| p300 | 32 nM (Kd) | - | Biolayer interference/ITC chemicalprobes.orgnih.gov |
| BRD4(1) | ~850 nM (Kd) | ~40-fold | DSF/ITC chemicalprobes.orgnih.gov |
| BRD4(2) | >5.2 uM (Kd) | ~250-fold | DSF tocris.comselleckchem.com |
| BRD2 | Minimal activity | - | DSF chemicalprobes.org |
| BRD3 | Minimal activity | - | DSF chemicalprobes.org |
Note: Potency values may vary slightly depending on the assay and source.
Structural Characterization of SGC-CBP30-Target Interactions
Structural studies, particularly using X-ray crystallography, have provided detailed insights into how SGC-CBP30 interacts with its target bromodomains. nih.govrcsb.org
Crystallographic Analysis of SGC-CBP30 in Complex with Bromodomains
Crystal structures of SGC-CBP30 bound to the bromodomains of EP300 (PDB ID: 5BT3) and CBP are available, illustrating the molecular basis of their interaction. chemicalprobes.orgnih.govpdbj.org Crystallographic analysis has also been performed for SGC-CBP30 in complex with BRD2 (PDB ID: 5bt5) and BRD4(1) (PDB ID: 5BT4), contributing to the understanding of its selectivity profile. rcsb.orgpdbj.org These structures, typically resolved at high resolutions (e.g., 1.50 Å for BRD4(1)), are obtained using X-ray diffraction methods. rcsb.org
Identification of Key Interacting Residues within the Acetylated Lysine (B10760008) Binding Pocket
Crystallographic analysis has identified key residues within the acetylated lysine binding pocket that are crucial for the interaction with SGC-CBP30. The dimethylisoxazole moiety of SGC-CBP30 forms interactions with residues typically involved in binding acetylated lysine. nih.gov Specifically, the acetyl carbonyl group of the mimicked lysine forms a hydrogen bond with the NH2 group of a conserved asparagine residue (Asn1168 in CBP). edpsciences.org A water-mediated hydrogen bond is also observed between the acetyl carbonyl and the phenolic hydroxyl group of a conserved tyrosine residue (Tyr1125 in CBP). edpsciences.org Furthermore, the aryl group of SGC-CBP30 engages in a cation–π interaction with Arginine 1173 (R1173) in CBP, located within an induced pocket. nih.gov
Off-Target Profiling and Specificity Considerations
While SGC-CBP30 demonstrates good selectivity for CBP/p300 bromodomains over many other epigenetic readers, comprehensive off-target profiling is essential for accurate interpretation of biological results. chemicalprobes.orgadooq.com
Evaluation against G-Protein Coupled Receptors (GPCRs), Ion Channels, Enzymes, and Kinases
SGC-CBP30 has been evaluated against a broad panel of non-epigenetic targets, including 136 GPCRs, ion channels, enzymes, and kinases. chemicalprobes.org The majority of these targets showed minimal activity with IC50 values greater than 1 μM. chemicalprobes.org However, some exceptions with sub-micromolar activity were identified: Adrenergic receptor alpha 2C (IC50 0.11 μM), Adrenergic receptor alpha 2A (IC50 0.57 μM), phosphodiesterase-5 (PDE5, IC50 0.15 μM), and platelet-activating factor (PAF, IC50 0.51 μM). chemicalprobes.org
Implications for Interpretation of Biological Results
The identified off-target activities, particularly against certain GPCRs, PDE5, PAF, and weaker activity against some BET bromodomains at higher concentrations, have implications for interpreting biological experiments conducted with SGC-CBP30. chemicalprobes.org Users should carefully consider the concentration range used in their studies, as higher concentrations (e.g., 3.3 μM and 10 μM in cells) may lead to significant off-target effects, including those on BET bromodomains. chemicalprobes.org This can narrow the window between on-target and off-target effects. chemicalprobes.org To aid in deconvoluting potential off-target effects, especially those related to BET bromodomains, the use of alternative chemical probes targeting CBP/p300 in parallel experiments is recommended. chemicalprobes.org Additionally, SGC-CBP30 has been reported to inhibit the efflux transporter ABCG2, which can potentiate the cytotoxicity of certain drugs, such as TAK-243. biorxiv.orgresearchgate.net This off-target ABCG2 inhibition can serve as a quantitative measure of this specific activity. biorxiv.org
Table 2: Select Non-Epigenetic Off-Targets of SGC-CBP30
| Target | IC50 (μM) | Target Class |
| Adrenergic receptor alpha 2C | 0.11 | GPCR |
| Adrenergic receptor alpha 2A | 0.57 | GPCR |
| Phosphodiesterase-5 (PDE5) | 0.15 | Enzyme |
| Platelet-activating factor (PAF) | 0.51 | Other |
| ABCG2 | Sub-micromolar | Transporter (Efflux) biorxiv.org |
Cellular and Molecular Effects of Sgc Cbp30 in Research Models
Modulation of Gene Expression and Transcriptional Networks
SGC-CBP30 exerts significant effects on gene expression and the broader transcriptional networks within research models.
Analysis of Global Transcriptional Changes via RNA Sequencing
Global transcriptional changes induced by SGC-CBP30 have been investigated using techniques such as RNA sequencing. Studies in multiple myeloma cell lines, specifically LP-1 cells, treated with SGC-CBP30 have utilized RNA sequencing to analyze genome-wide expression patterns nih.govelifesciences.orgelifesciences.org. These analyses revealed that SGC-CBP30 induces transcriptional changes nih.govelifesciences.orgelifesciences.org. Notably, the transcriptional footprint observed with SGC-CBP30 treatment appears more restricted or circumscribed compared to that of pan-BET inhibitors like CPI203, with a smaller number of genes showing differential expression nih.govelifesciences.orgelifesciences.org. This suggests that SGC-CBP30 may target distinct transcriptional pathways compared to BET inhibitors nih.govelifesciences.orgelifesciences.org.
Impact on Core Regulatory Transcription Factor Expression
SGC-CBP30 has been shown to impact the expression of core regulatory transcription factors. A key finding is its effect on the IRF4/MYC axis. SGC-CBP30 downregulates the expression of both IRF4 and MYC nih.govelifesciences.orgresearchgate.netnih.gov. The suppression of IRF4 and MYC is a significant component of SGC-CBP30's mechanism of action, particularly in sensitive cell lines nih.govelifesciences.orgnih.gov.
Regulation of Specific Gene Targets (e.g., MYC, IRF4, MMP13, PIEZO1, uridine (B1682114) phosphorylase 1)
Research has identified several specific gene targets regulated by SGC-CBP30:
MYC: SGC-CBP30 treatment leads to a significant reduction in MYC expression and influences MYC transcriptional programs nih.govelifesciences.orgresearchgate.netnih.gov. The degree of MYC mRNA suppression has been found to correlate significantly with phenotypic sensitivity to SGC-CBP30 in a panel of cell lines nih.govelifesciences.org.
IRF4: SGC-CBP30 directly suppresses the transcription of IRF4 nih.govelifesciences.orgnih.gov. This suppression occurs rapidly, within hours of treatment, and is reversible upon removal of the compound nih.gov. Reduction in IRF4 expression has been observed at both the mRNA and protein levels nih.gov. Suppression of IRF4 is considered essential for the cell cycle arrest induced by SGC-CBP30 in sensitive multiple myeloma cells nih.gov.
Uridine phosphorylase 1 (UPP1): In human lung adenocarcinoma cells, SGC-CBP30 has been shown to reduce the expression of uridine phosphorylase 1 (UPP1) stemcell.comstemcell.comaginganddisease.org. This downregulation of UPP1 contributes to the inhibitory effects of SGC-CBP30 on cell proliferation and induction of apoptosis in these cells stemcell.comstemcell.comaginganddisease.org.
HMGB1: In the context of inflammatory responses, SGC-CBP30 inhibits the LPS-induced transcriptional output and extracellular release of HMGB1 in cell models frontiersin.org.
IL-17A: SGC-CBP30 has been shown to reduce the secretion of IL-17A in Th17 cells medchemexpress.comresearchgate.net.
Information regarding the specific regulation of MMP13 and PIEZO1 by SGC-CBP30 was not found in the consulted research models.
Effects on Super-Enhancer Driven Gene Expression
SGC-CBP30 has demonstrated effects on gene expression driven by super-enhancers. In multiple myeloma cells, SGC-CBP30 targets the IRF4 super enhancer and the MYC regulatory region researchgate.net. Treatment with SGC-CBP30 has been shown to reduce histone H3 lysine (B10760008) 27 acetylation (H3K27ac) at a previously identified super-enhancer region associated with IRF4 elifesciences.org. CBP/EP300 bromodomain inhibition, including by SGC-CBP30, can impact H3K27 acetylation and chromatin accessibility at target promoters and enhancers, which include super-enhancers elifesciences.orgnih.gov. The disruption of super-enhancers by inhibiting CBP/EP300 bromodomains can influence stimulus-induced transcriptional changes and cell fate decisions nih.gov.
Influence on Cellular Processes and Signaling Pathways
SGC-CBP30 influences several key cellular processes and signaling pathways, primarily through its impact on gene expression.
Alterations in Cell Proliferation and Apoptosis Pathways
A significant effect of SGC-CBP30 in research models is its ability to alter cell proliferation and induce apoptosis stemcell.comstemcell.comnih.govelifesciences.orgaginganddisease.orgresearchgate.net. In sensitive multiple myeloma cell lines, treatment with SGC-CBP30 leads to growth inhibition accompanied by G0/G1 cell cycle arrest and the induction of apoptosis nih.govelifesciences.orgelifesciences.org. The suppression of the transcription factor IRF4 is a critical requirement for the observed cell cycle arrest nih.gov. SGC-CBP30 has also been shown to diminish the viability of human pancreatic cancer cells, and this effect is enhanced when used in combination with BET inhibitors stemcell.comstemcell.com. In human lung adenocarcinoma cells, SGC-CBP30 inhibits cell proliferation and promotes apoptosis, a process linked to its downregulation of uridine phosphorylase 1 (UPP1) expression stemcell.comstemcell.comaginganddisease.org.
Modulation of p53 Activity and Cell Cycle Regulation
CBP/p300 proteins are known to interact with and regulate the activity of the tumor suppressor protein p53. researchgate.netedpsciences.org This regulation involves acetylation of p53, which affects its DNA binding and transcriptional activity, influencing downstream effects like cell cycle arrest and apoptosis. researchgate.netnih.govnih.gov Research indicates that SGC-CBP30 can influence p53 activity. In RKO cells, SGC-CBP30 effectively inhibits doxorubicin-induced p53 activity in a dose-dependent manner. glpbio.com Furthermore, treatment of mutant p53 colorectal cancer cells with SGC-CBP30 decreased 5FU-induced p53 aggregation and restored the pro-apoptotic function of p53, leading to increased sensitivity to 5FU in these cells. scholaris.ca CBP/p300 bromodomain inhibition has been shown to decrease protein amyloid-like aggregation, which is a mechanism of chemoresistance in colorectal cancer. scholaris.ca
Impact on Inflammatory and Immune Responses
SGC-CBP30 has demonstrated significant effects on inflammatory and immune responses in research models. medchemexpress.comstemcell.comstemcell.com Its ability to modulate these responses is linked to its inhibition of CBP/p300 bromodomains, which are involved in the pathogenesis of inflammation-related diseases. nih.govfrontiersin.org
Suppression of Th17 Cell Responses and Cytokine Secretion
SGC-CBP30 strongly reduces the secretion of IL-17A in Th17 cells and exhibits anti-inflammatory effects. medchemexpress.comglpbio.com Studies using human T cells have shown that SGC-CBP30 reduces immune cell production of IL-17A and other pro-inflammatory cytokines. rsc.orgpnas.orgpnas.orgnih.gov This inhibition of IL-17A secretion has been observed in Th17 cells from both healthy donors and patients with conditions like ankylosing spondylitis and psoriatic arthritis. medchemexpress.comglpbio.compnas.orgpnas.org Transcriptional profiling of human T cells treated with SGC-CBP30 revealed a more restricted effect on gene expression compared to the pan-BET inhibitor JQ1. medchemexpress.comglpbio.comrsc.orgpnas.orgpnas.orgnih.gov
Reduction of Inflammatory Cell Infiltration in Disease Models
In a septic mouse model, SGC-CBP30 has been shown to reduce inflammatory cell infiltration in various organs, including the lungs, liver, colon, and kidney. stemcell.comstemcell.comnih.gov Administration of SGC-CBP30 following the onset of sepsis significantly increased the survival rate of mice and simultaneously reduced serum levels of HMGB1 and TNF-α, indicating an attenuation of cytokine production. nih.govresearchgate.net Histological analysis in this model showed that SGC-CBP30 treatment significantly reduced infiltrated inflammatory cells and improved tissue architecture in the liver. nih.gov
Role in Mechanotransduction Signaling (e.g., Piezo1/2 in Chondrocytes)
Research suggests a link between inflammatory signaling and mechanotransduction in conditions like osteoarthritis, where chondrocytes sense mechanical trauma via Piezo1/2 channels. researchgate.netnih.govbiorxiv.org Studies investigating the impact of inflammatory signaling on Piezo1 expression in articular chondrocytes have utilized inhibitors including SGC-CBP30. nih.govbiorxiv.org It has been shown that inhibitors of ATF2/CREBP1, which includes CBP30, significantly attenuated the increase in PIEZO1 mRNA induced by inflammatory signaling in chondrocytes. researchgate.netnih.gov This indicates a role for CBP/p300 in regulating Piezo1 expression in the context of inflammatory mechanotransduction in chondrocytes.
Participation in Chemical Reprogramming of Somatic Cells to Induced Pluripotent Stem Cells (iPSCs)
SGC-CBP30 can be utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). tocris.comrndsystems.comrndsystems.com Chemical reprogramming methods offer advantages in scalability and cost-effectiveness compared to viral techniques. biorxiv.org SGC-CBP30, as a CBP/EP300 bromodomain inhibitor, has been identified as a potent enhancer of reprogramming. nih.gov Studies have shown that SGC-CBP30, along with another inhibitor I-CBP112, increased reprogramming efficiency. nih.gov Human iPSC lines generated using SGC-CBP30 have exhibited key pluripotency markers. nih.gov
Investigation of Synergy and Interplay with Other Epigenetic Modulators
The interplay between SGC-CBP30 and other epigenetic modulators has been investigated, particularly in the context of cancer research. Studies have explored the potential for synergistic effects when SGC-CBP30 is used in combination with other inhibitors. For instance, SGC-CBP30 has been shown to diminish the viability of human pancreatic cancer cells when used in combination with bromodomain and extra-terminal domain (BET) inhibitors. stemcell.comstemcell.com In multiple myeloma research, the combination of SGC-CBP30 and lenalidomide (B1683929) generated substantial synergy in reducing myeloma cell viability. researchgate.net This suggests that targeting the IRF4 network, which is affected by CBP/EP300 inhibition, in combination with other therapeutic agents holds promise. researchgate.net Transcriptional profiling studies comparing SGC-CBP30 with the pan-BET inhibitor JQ1 have indicated that SGC-CBP30 has a more restricted effect on gene expression, suggesting distinct mechanisms and potential for differential synergistic interactions depending on the cellular context and the epigenetic target of the other modulator. medchemexpress.comglpbio.comrsc.orgpnas.orgpnas.orgnih.gov
Combined Effects with BET Bromodomain Inhibitors
Studies have investigated the effects of combining SGC-CBP30 with inhibitors of the bromodomain and extra-terminal domain (BET) family proteins, such as JQ1. This combination strategy has shown promise in certain cancer models. In human pancreatic cancer cells, the combination of SGC-CBP30 and BET inhibitors has been observed to reduce cell viability nih.govwikipedia.orgbiorxiv.org. Specifically, in Panc1 pancreatic cancer cells, while the BET inhibitor JQ-1 alone resulted in modest growth suppression, the addition of SGC-CBP30 markedly enhanced this effect biorxiv.orgciteab.com. SGC-CBP30 alone had only a marginal impact on the growth of Panc1 cells biorxiv.org. The combination of JQ-1 and SGC-CBP30 demonstrated synergy in reducing cell viability and significantly lowered the observed IC50 of JQ-1 biorxiv.orgciteab.com. Research also indicates that a dual BET/EP300 inhibitor, XP-524, exhibits comparable efficacy to the combination of JQ-1 and SGC-CBP30 in pancreatic cancer cell lines biorxiv.orgciteab.comhellobio.com. The combined inhibition of BET and CBP/p300 has been shown to induce G1 phase cell cycle arrest uni.lu. Furthermore, in acute myeloid leukemia (AML) cells that had developed resistance to BET inhibitors, treatment with SGC-CBP30 inhibited MYC expression and reduced cell growth nih.gov. A dual inhibitor targeting both BET and CBP/EP300, NEO2734, demonstrated stronger antiproliferative activity in diffuse large B-cell lymphoma (DLBCL) compared to either a BET inhibitor (birabresib) or SGC-CBP30 when used individually fishersci.nl.
| Cell Line (Cancer Type) | Inhibitor Combination | Observed Effect on Cell Viability/Growth | Synergy Noted |
| Panc1 (Pancreatic) | JQ-1 + SGC-CBP30 | Reduced cell viability, enhanced growth suppression compared to JQ-1 alone | Yes biorxiv.orgciteab.com |
| Pancreatic Cancer Cells | SGC-CBP30 + BET inhibitors | Reduced cell viability | Not specified nih.govwikipedia.org |
| AML (BET-resistant) | SGC-CBP30 | Inhibited MYC expression and cell growth | Not applicable |
| DLBCL | NEO2734 (Dual BET/CBP/EP300 inhibitor) | Stronger antiproliferative activity than single agents | Not applicable fishersci.nl |
Interactions with Histone Deacetylase (HDAC) Inhibition
The interplay between bromodomain inhibitors targeting CBP/p300 and histone deacetylase (HDAC) inhibitors has been explored in research. CBP and p300 are not only bromodomain-containing proteins but also function as histone acetyltransferases (HATs) fishersci.no. They recognize lysine acetylation and can promote further histone acetylation, leading to chromatin relaxation and transcriptional activation fishersci.no. Preclinical studies have investigated p300/CBP-specific bromodomain inhibitors, including SGC-CBP30 in the context of multiple myeloma fishersci.no. The interaction between bromodomain inhibitors and HDAC inhibitors can influence proteostasis fishersci.no. In studies involving SGC-CBP30 and Th17 cells, the pan-HDAC inhibitor SAHA was utilized to increase global acetylation levels guidetopharmacology.org.
Synergistic Approaches in Fibrosis Models
SGC-CBP30 has been evaluated for its effects in models of fibrosis, demonstrating synergistic potential in combination with other agents. Treatment with SGC-CBP30 alone has been shown to slightly alleviate alveolar bronchial fibrosis induced by NSC-125066 nih.govmybiosource.com. A more significant effect was observed when SGC-CBP30 was combined with CQ-061, resulting in a dramatic reduction in alveolar bronchial fibrosis nih.govmybiosource.com. This combination therapy also suppressed the activation of cytokines IL-4 and IFN-γ in murine models of induced pulmonary fibrosis (IPF) nih.govmybiosource.com. In a murine model of cholangiopathy using Mdr2-/- mice, treatment with SGC-CBP30 confirmed that inhibiting p300 had a protective role against ductular reaction (DR) and hepatic fibrosis plos.org. Both cholangiocyte-selective knockout of p300 and inhibition with SGC-CBP30 were found to attenuate DR and fibrosis in mice plos.org. Treatment with SGC-CBP30 led to a significant reduction in liver fibrosis in Mdr KO mice plos.org.
| Fibrosis Model | Treatment | Observed Effect | Synergy Noted |
| Alveolar Bronchial Fibrosis (NSC-125066 induced murine) | SGC-CBP30 | Slightly alleviates fibrosis | No nih.govmybiosource.com |
| Alveolar Bronchial Fibrosis (NSC-125066 induced murine) | SGC-CBP30 + CQ-061 | Dramatically reduces fibrosis, suppresses IL-4 and IFN-γ | Yes nih.govmybiosource.com |
| Murine Cholangiopathy (Mdr2-/- mice) | SGC-CBP30 | Attenuates ductular reaction and hepatic fibrosis | Not applicable plos.org |
Evaluation in Specific Biological Systems
SGC-CBP30 has been investigated across various biological systems to understand its potential therapeutic applications and its impact on specific cell types and disease models.
Studies in Cancer Cell Lines (e.g., multiple myeloma, lung adenocarcinoma, pancreatic cancer)
Research has explored the effects of SGC-CBP30 in several cancer cell lines, highlighting its mechanisms of action and potential as an anti-cancer agent, particularly in combination therapies.
Multiple Myeloma: SGC-CBP30 has demonstrated activity in multiple myeloma (MM) cell lines. It has been shown to cause a slowdown in the proliferation of multiple myeloma cells, leading to arrest in the G1 phase of the cell cycle nih.gov. Mechanistically, SGC-CBP30 targets the IRF4 super enhancer and the MYC regulatory region in MM cells, resulting in the downregulation of IRF4 and MYC expression uni.luwikipedia.orgwikidata.orgcenmed.com. In the presence of cereblon (CRBN), SGC-CBP30 can make MM cells sensitive to lenalidomide by directly targeting CBP/EP300 in the regulatory region of the IRF4/MYC axis uni.luwikipedia.org. The combination of SGC-CBP30 and lenalidomide has shown substantial synergy in reducing the viability of myeloma cells wikidata.org. SGC-CBP30 was also able to restore lenalidomide response in resistant MM cell lines wikidata.org. The inhibition of CBP/EP300 bromodomain targets the IRF4/MYC network, which is crucial for the survival of MM cells cenmed.com. Studies comparing SGC-CBP30 and I-CBP112 have indicated that they show preferential activity in multiple myeloma cell lines compared to leukemic cell lines cenmed.com.
| Multiple Myeloma Cell Line/Context | Observed Effect | Key Molecular Targets/Pathways |
| Multiple Myeloma Cells | Slowed proliferation, G1 cell cycle arrest | Not specified nih.gov |
| MM Cells | Downregulation of IRF4 and MYC expression | IRF4 super enhancer, MYC regulatory region uni.luwikipedia.orgwikidata.orgcenmed.com |
| MM Cells (with CRBN) | Sensitization to lenalidomide | CBP/EP300 in IRF4/MYC axis regulatory region uni.luwikipedia.org |
| MM Cells | Synergy with lenalidomide in reducing viability | Not specified wikidata.org |
| Resistant MM Cell Lines | Restored lenalidomide response | Not specified wikidata.org |
| MM Cells | Targets IRF4/MYC network | IRF4/MYC network cenmed.com |
| AMO1 Cells | Inhibited CBP/EP300, reduced MYC expression | CBP/EP300, MYC guidetopharmacology.org |
Lung Adenocarcinoma: In human lung adenocarcinoma cells, SGC-CBP30 has been found to inhibit cell proliferation and induce apoptosis nih.govwikipedia.org. This effect is mediated, in part, by the downregulation of uridine phosphorylase 1 (UPP1) expression nih.govwikipedia.org. SGC-CBP30 treatment reduced the protein levels of UPP1, as well as the histone acetylation marks H3K27ac and H3K9ac, in lung adenocarcinoma cells mims.commybiosource.com. Overexpression of UPP1 was shown to restore lactic acid production and glucose uptake in these cells, effects that were reduced by SGC-CBP30 treatment mims.commybiosource.com. Furthermore, UPP1 overexpression decreased the inhibitory effects of SGC-CBP30 on cell proliferation and reduced the degree of apoptosis induced by the compound mims.com. Research also suggests that CBP-deficient lung cancer cells are sensitive to SGC-CBP30 nih.gov.
| Lung Adenocarcinoma Cell Line/Context | Observed Effect | Key Molecular Targets/Pathways |
| Human Lung Adenocarcinoma Cells | Inhibited proliferation, induced apoptosis | Downregulation of UPP1 nih.govwikipedia.org |
| LUAD Cells | Reduced UPP1, H3K27ac, and H3K9ac levels | UPP1, Histone acetylation mims.commybiosource.com |
| LUAD Cells (with UPP1 overexpression) | Restored lactic acid production, glucose uptake; decreased SGC-CBP30 inhibitory effects | UPP1 mims.commybiosource.com |
| CBP-deficient Lung Cancer Cells | Sensitive to SGC-CBP30 | Not specified nih.gov |
Pancreatic Cancer: As discussed in the context of combined therapies, SGC-CBP30 has been evaluated in pancreatic cancer cell lines, primarily in combination with BET inhibitors. While SGC-CBP30 alone may have marginal effects on cell growth, its combination with BET inhibitors like JQ-1 significantly reduces cell viability and enhances growth suppression biorxiv.orgciteab.com. This combination treatment has been shown to lead to a significant downregulation of KRAS mRNA and a corresponding decrease in protein expression in Panc1 cells citeab.com.
| Pancreatic Cancer Cell Line/Context | Observed Effect (Single Agent) | Observed Effect (Combination with BET Inhibitor) | Key Molecular Targets/Pathways (Combination) |
| Panc1 Cells | Marginal effect on growth biorxiv.org | Markedly enhanced growth suppression, reduced viability biorxiv.orgciteab.com | Downregulation of KRAS mRNA and protein citeab.com |
SGC-CBP30 also shows moderate cytotoxicity in U2OS and HeLa cells guidetopharmacology.orgebiohippo.com and effectively inhibits doxorubicin-stimulated p53 activity in RKO cells nih.gov.
Research in Immunological Contexts (e.g., Th17 cells, septic models)
SGC-CBP30 has been investigated for its immunomodulatory properties, particularly its effects on T helper 17 (Th17) cells and its potential in treating sepsis.
| Immunological Context | Cell Type | Observed Effect | Key Molecular Targets/Pathways |
| Inflammation | Th17 cells | Reduced IL-17A secretion, suppressed Th17 responses | Reduced p300/H3K56Ac binding to IL17A locus nih.govmybiosource.comwikipedia.orgtocris.comguidetopharmacology.orgebiohippo.comciteab.com |
| Autoimmune Diseases | Th17 cells | Inhibits IL-17A secretion | Not specified nih.govmybiosource.com |
| Immune Response | Immune cells | Reduces pro-inflammatory cytokine production | Not specified nih.govciteab.com |
Septic models: SGC-CBP30 has shown therapeutic potential in septic models. It has been observed to reduce inflammatory cell infiltration in various organs, including the lungs, liver, colon, and kidney, in a septic mouse model nih.govwikipedia.org. SGC-CBP30 was found to prevent the development of sepsis induced by LPS or CLP in mice tocris.com. A combination therapy involving ciprofloxacin (B1669076) and SGC-CBP30 had a favorable outcome in a sepsis model, resulting in an 80% survival rate tocris.com. The therapeutic effects of SGC-CBP30 in sepsis are partly attributed to its ability to inhibit the LPS-induced transcriptional output and release of HMGB1 tocris.com. Inhibition of the CBP bromodomain by SGC-CBP30 significantly increased the survival rate of mice with severe sepsis, a mechanism that involves HMGB1 tocris.com. SGC-CBP30 treatment also alleviated tissue damage, including lung injury, in the sepsis model tocris.com. Furthermore, SGC-CBP30 treatment improved sepsis survival and decreased serum HMGB1 levels tocris.com. In acute liver failure (ALF) models, SGC-CBP30 inhibited a cell-specific transcriptional program, indicating that Ep300 is an effective target for alleviating ALF transcriptionfactor.org.
| Septic Model | Treatment | Observed Effect | Key Molecular Targets/Pathways |
| Septic Mouse Model | SGC-CBP30 | Reduced inflammatory cell infiltration in organs | Not specified nih.govwikipedia.org |
| LPS or CLP-induced Sepsis (mice) | SGC-CBP30 | Prevented sepsis development | Inhibition of LPS-induced HMGB1 transcription/release tocris.com |
| Sepsis Model | Ciprofloxacin + SGC-CBP30 | Favorable therapeutic effect, 80% survival rate | Not specified tocris.com |
| Severe Sepsis (mice) | SGC-CBP30 | Increased survival rate, alleviated tissue damage, decreased serum HMGB1 levels | HMGB1 tocris.com |
| Acute Liver Failure Models | SGC-CBP30 | Inhibited cell-specific transcriptional program | Ep300 transcriptionfactor.org |
Applications in Osteoarthritis Research
SGC-CBP30 has been utilized in research investigating osteoarthritis. In studies focusing on articular chondrocytes, SGC-CBP30 was employed as an inhibitor to explore the signal transduction mechanisms and transcription factors that regulate the expression of Piezo1, a mechanotransduction channel, induced by IL-1α researchgate.net. SGC-CBP30 was co-incubated with IL-1α in these studies at concentrations ranging from 10 to 50 μM researchgate.net.
| Research Area | Cell Type | Context of Use |
| Osteoarthritis | Articular chondrocytes | Investigating signal transduction and transcription factors regulating IL-1α-induced Piezo1 expression |
Analysis in Mammary Epithelial Cell Lineages
Studies investigating the cellular and molecular effects of SGC-CBP30 have included analyses in mammary epithelial cell lineages, particularly in the context of breast cancer research. CBP and p300 are recognized as critical co-activators for nuclear hormone receptors like the estrogen receptor (ER), which plays a significant role in breast cancer growth mdpi.com.
Research using the ER-positive breast cancer cell line MCF-7 has demonstrated that SGC-CBP30 can influence the recruitment of p300 to ER binding sites. Treatment with SGC-CBP30 was shown to reduce p300 recruitment to these sites. This effect is associated with the suppression of estrogen-mediated activation of ER target genes, such as GREB1 mdpi.com. Furthermore, SGC-CBP30 has been observed to block estrogen-induced proliferation in MCF-7 cells mdpi.com.
Another study utilizing MDA-MB-453 cells, an androgen receptor (AR)-positive breast cancer cell line, indicated that SGC-CBP30 can downregulate the expression of genes associated with certain genomic regions, including super-enhancers (SEs) researchgate.net. Super-enhancers are clusters of regulatory elements that drive high levels of gene expression, often associated with cell identity and disease states researchgate.net. Inhibition of CBP/EP300 with compounds like SGC-CBP30 has been shown to reduce histone H3K27 acetylation at enhancer- and super-enhancer-associated AR target genes, leading to reduced gene transcription and inhibition of cell growth in breast cancer cell lines researchgate.net. High-content analysis confirmed a uniform reduction in H3K27 acetylation across the cell population upon treatment with a CBP/p300 inhibitor, consistent with findings for SGC-CBP30 in MDA-MB-453 cells researchgate.net.
These findings suggest that targeting the bromodomains of CBP/p300 with inhibitors like SGC-CBP30 can disrupt key transcriptional programs in mammary epithelial cells, particularly those driven by hormone receptors like ER and AR, which are relevant in breast cancer development and progression.
Detailed Research Findings:
Studies have employed techniques such as ChIP-qPCR to analyze the binding of proteins like ERα and p300 to specific genomic loci in mammary epithelial cells treated with SGC-CBP30. In MCF-7 cells, treatment with SGC-CBP30 in the presence of estrogen (E2) impacted the recruitment of p300 to ERα binding sites. researchgate.net
| Treatment (MCF-7 cells + E2) | Protein Binding (ChIP-qPCR signal) | Effect on p300 Recruitment to ER binding sites |
|---|---|---|
| DMSO (Control) | Baseline | - |
| SGC-CBP30 | Reduced compared to control | Reduction observed mdpi.comresearchgate.net |
Furthermore, the impact on gene expression has been evaluated. Inhibition of CBP/p300 bromodomain activity by SGC-CBP30 leads to the suppression of estrogen-responsive genes. For instance, the expression of GREB1, an ER target gene, is suppressed by SGC-CBP30 treatment in MCF-7 cells. mdpi.com
In AR-positive breast cancer cells (e.g., MDA-MB-453), SGC-CBP30's effect on gene expression linked to super-enhancers has been noted. Downregulation of genes associated with super-enhancers and certain cancer-associated genomic regions has been observed following SGC-CBP30 treatment. researchgate.net
| Cell Line | Target | SGC-CBP30 Effect | Key Molecular Outcome |
|---|---|---|---|
| MCF-7 (ER+) | CBP/p300 Bromodomain | Inhibits p300 recruitment to ER binding sites | Suppresses E2-activated ER target genes (e.g., GREB1), Blocks E2-induced cell growth mdpi.comresearchgate.net |
| MDA-MB-453 (AR+) | CBP/p300 Bromodomain | Reduces H3K27 acetylation at AR target genes (enhancers/super-enhancers) | Downregulates associated gene expression, Inhibits cell growth researchgate.net |
These data highlight the role of CBP/p300 bromodomain activity in regulating transcriptional programs critical for the proliferation and function of mammary epithelial cells, particularly in hormone-driven breast cancers, and demonstrate SGC-CBP30's ability to modulate these processes.
Methodological Approaches and Research Applications of Sgc Cbp30
In Vitro Experimental Systems for Biological Characterization
In vitro systems provide controlled environments to assess the direct impact of SGC-CBP30 on cellular processes and molecular interactions. These systems are fundamental in determining the compound's potency and selectivity.
Application in Cell-Based Assays
SGC-CBP30 has been evaluated using various cell-based assays to understand its functional effects. The Fluorescence Recovery After Photobleaching (FRAP) assay has been utilized, showing that SGC-CBP30 accelerates FRAP recovery in cells, including HeLa cells, at a concentration of 1 µM, suggesting its ability to displace bromodomain-containing proteins from chromatin. tocris.comrndsystems.comglpbio.combpsbioscience.com Luciferase reporter assays have been employed to measure the compound's effect on transcriptional activity. For instance, SGC-CBP30 effectively inhibits doxorubicin-induced p53 activity in RKO cells in a dose-dependent manner. selleckchem.comglpbio.com QuantiGene Plex assays, which allow for multiplexed gene expression quantitation, have been used to assess the reduction in MYC expression in human AMO1 cells following treatment with SGC-CBP30. selleckchem.comigbiosystems.com Bioluminescence Resonance Energy Transfer (BRET) assays have also been applied, demonstrating the inhibition of Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP in HEK293 cells. selleckchem.com
Utilization Across Diverse Human and Mammalian Cell Lines
Research involving SGC-CBP30 has been conducted across a broad spectrum of human and mammalian cell lines, reflecting its potential relevance in various biological contexts, particularly in cancer and immunology. Human cell lines frequently used include RKO, HeLa, AMO1 (a human acute monocytic leukemia cell line), U2OS, COLO-320-HSR, HEK293, human lung adenocarcinoma cells, human pancreatic cancer cells, human Th17 cells, and human dermal healthy and psoriatic fibroblasts. stemcell.comselleckchem.comglpbio.combiotrend-usa.comstemcell.comselleckchem.comnih.govnih.govresearchgate.netpnas.orgethz.ch Mammalian cell lines such as primary mouse peritoneal macrophages (MPM) and primary mouse embryonic dopaminergic neurons have also been utilized to investigate the compound's effects in different physiological or pathological models. nih.govnih.gov The use of this diverse range of cell lines allows for the comprehensive characterization of SGC-CBP30's activity and its impact on various cellular processes and signaling pathways.
Advanced Molecular Biology and Biochemical Techniques
Beyond cell-based assays, advanced molecular biology and biochemical techniques are instrumental in dissecting the molecular consequences of SGC-CBP30 treatment, particularly concerning gene regulation and protein-chromatin interactions.
Gene Expression Analysis (e.g., RNA sequencing, quantitative real-time PCR)
Gene expression analysis techniques are critical for understanding how SGC-CBP30, as a transcriptional co-activator inhibitor, affects mRNA levels. RNA sequencing has been employed for transcriptional profiling, revealing that SGC-CBP30 treatment results in a more restricted effect on gene expression compared to pan-BET inhibitors in human T cells. glpbio.comnih.govpnas.org This technique provides a comprehensive view of the transcriptome-wide changes induced by the compound. lubio.ch Quantitative real-time PCR (qRT-PCR) and RT-PCR are widely used for targeted gene expression analysis, allowing for the quantification of specific mRNA transcripts. lubio.chnih.gov These methods have been used to determine the expression levels of genes such as IRF4 in various cell lines treated with SGC-CBP30 and to show the reduction of HMGB1 mRNA levels in THP-1 and MPM cells. nih.govnih.gov Additionally, qPCR has been applied to measure the expression of genes like ITGA4 and EDA FN in fibroblasts. ethz.ch
Chromatin Immunoprecipitation (ChIP-qPCR) for Histone Acetylation Marks
Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a key technique for investigating the interaction of proteins with DNA and the presence of post-translational modifications on histones at specific genomic loci. kuleuven.bescispace.com ChIP-qPCR has been used to assess the binding of p300 and acetylated histone H3K56, a known CBP/p300 mark, to the IL17A gene locus in Th17 cells, demonstrating that SGC-CBP30 inhibits these interactions. pnas.org ChIP-seq experiments have been conducted to examine localized changes in histone acetylation, specifically H3K18ac and H3K27ac, at regulatory regions like the IRF4 super-enhancer and transcription start site in LP-1 cells following SGC-CBP30 treatment. nih.gov These studies indicate that CBP/EP300 bromodomain inhibition by SGC-CBP30 can lead to a reduction in histone acetylation marks at specific genomic locations, potentially by promoting the release of CBP/p300 from chromatin. nih.gov ChIP-qPCR assays have also been mentioned in studies investigating the dynamics of estrogen receptor alpha under SGC-CBP30 treatment. scispace.com
Immunofluorescence Microscopy for Protein Localization and Activity Studies
Immunofluorescence microscopy is a valuable technique for visualizing the localization and distribution of specific proteins within cells and tissues, providing insights into their cellular roles and how they are affected by experimental treatments. numberanalytics.com SGC-CBP30 has been utilized in immunofluorescence studies, specifically in the context of investigating the regulation of histone acetyltransferase (HAT) activity. sigmaaldrich.com This application allows researchers to visually assess potential changes in the cellular localization or levels of CBP, p300, or other relevant proteins involved in HAT activity upon treatment with SGC-CBP30, complementing biochemical and functional assays. numberanalytics.com
Integration with High-Throughput Screening and Omics Technologies
The application of SGC-CBP30 extends to high-throughput screening (HTS) and integration with various omics technologies, enabling comprehensive investigations into its biological effects and target-related pathways. HTS allows for rapid assessment of compound activity across numerous conditions or cell lines, while omics technologies provide global insights into molecular changes induced by the compound.
Chemical Genetics Screens for Target Identification and Validation
Chemical genetics screens utilize small molecules like SGC-CBP30 to perturb protein function and study the resulting phenotypic changes, aiding in target identification and validation caymanchem.com. SGC-CBP30, as a selective inhibitor of CBP/p300 bromodomains, is particularly useful in screens aimed at understanding the roles of these specific epigenetic readers. For instance, SGC-CBP30 has been included in chemical epigenetics screens to identify probes that potentiate the cytotoxicity of anticancer agents, revealing potential synergistic drug combinations and sometimes identifying off-target effects, such as inhibition of the efflux transporter ABCG2 biorxiv.org. This highlights how SGC-CBP30 can be used in a screening context to uncover complex drug interactions and validate the involvement of CBP/p300 bromodomains in specific cellular responses biorxiv.org.
Incorporation into Multi-Omics Data Integration Studies (e.g., epigenomics, transcriptomics, proteomics)
Integrating data from multiple omics platforms provides a more holistic view of the biological impact of chemical probes like SGC-CBP30. By combining epigenomic, transcriptomic, and proteomic data, researchers can comprehensively analyze how inhibiting CBP/p300 bromodomains affects chromatin modifications, gene expression, and protein levels. Transcriptional profiling of human T cells treated with SGC-CBP30, for example, has shown a more restricted effect on gene expression compared to pan-BET inhibitors, suggesting distinct roles for CBP/p300 bromodomains glpbio.com. Multi-omics data integration is crucial for understanding the complex interplay of molecular events influenced by epigenetic targets and can be facilitated by bioinformatics tools designed for this purpose mdpi.comnih.govrsc.orgencyclopedia.pub.
Structural Biology and Computational Approaches in Research
Structural biology and computational methods play a vital role in understanding how SGC-CBP30 interacts with its targets and in guiding the design of improved chemical probes.
Crystallography-Guided Compound Optimization and Mechanistic Elucidation
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with small molecules, providing atomic-level insights into binding interactions. Crystallography of SGC-CBP30 bound to CBP has been instrumental in revealing the specific interactions between the compound and the acetyl lysine (B10760008) binding pocket of the bromodomain nih.govrsc.orgnih.gov. These structures show how the dimethylisoxazole group of SGC-CBP30 interacts with key acetyl lysine binding residues and how the aryl group forms a cation–π interaction with arginine residues (e.g., R1173 in CBP), contributing to its selective binding nih.govrsc.orgnih.govd-nb.info. This structural information is crucial for understanding the mechanism of inhibition and for guiding the rational design and optimization of new compounds with improved potency and selectivity nih.govrsc.orgresearchgate.net. The PDB ID 5BT3 is available for the structure of SGC-CBP30 in complex with its target chemicalprobes.org.
Computational Modeling and Molecular Dynamics Simulations (as a general research tool for chemical probes)
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, complements experimental structural biology by providing dynamic insights into compound-target interactions and predicting binding affinities and stability d-nb.info. MD simulations have been used to decipher the mechanism of selective binding of SGC-CBP30 to CBP/p300 bromodomains compared to other bromodomains like BRD4 d-nb.inforsc.org. These simulations can reveal the dynamics of the binding process, the stability of the complex, and the role of specific residues in selective recognition d-nb.inforsc.org. Computational approaches, including virtual screening and MD simulations, are increasingly used in the discovery and optimization of chemical probes and potential drug candidates targeting bromodomains rsc.orgresearchgate.netnih.gov.
Future Perspectives and Emerging Research Avenues for Sgc Cbp30
Discovery of Novel Regulatory Roles in Cellular Homeostasis and Disease Pathogenesis
SGC-CBP30 targets the bromodomains of CBP and p300, which are critical transcriptional co-activators involved in a vast array of cellular processes, including cell growth, development, and DNA repair. thesgc.org Research utilizing SGC-CBP30 continues to uncover its influence on cellular functions and its implications in various diseases.
In the context of neurodegenerative diseases, studies have shown that SGC-CBP30 can attenuate the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov By inhibiting the CBP/p300 bromodomains, the probe was found to significantly decrease the level of intracellular phosphorylated α-synuclein accumulation in dopaminergic neurons. nih.gov
In oncology, SGC-CBP30 has demonstrated effects across multiple cancer types. It can inhibit cell proliferation and induce apoptosis in human lung adenocarcinoma cells. stemcell.com In multiple myeloma, inhibition of CBP/p300 bromodomains with SGC-CBP30 was shown to down-regulate the IRF4/Myc transcription pathway, which is essential for the survival of myeloma cells. nih.govnih.gov Furthermore, it has shown efficacy in reducing the viability of human pancreatic cancer cells, particularly when used with other inhibitors. stemcell.com
The probe also plays a significant role in immunology and inflammation. Research indicates SGC-CBP30 can reduce inflammatory cell infiltration in multiple organs in septic mouse models. stemcell.com It has been shown to suppress human Th17 responses by reducing the secretion of IL-17A, a key cytokine in inflammatory conditions like ankylosing spondylitis and psoriatic arthritis. medchemexpress.comnih.govpnas.org
| Disease Area | Model System | Key Research Finding | Reference |
|---|---|---|---|
| Neurodegeneration (Parkinson's Disease) | Primary Dopaminergic Neurons | Decreases PFF-induced α-synuclein aggregation and intracellular phosphorylated α-synuclein. | nih.gov |
| Cancer (Lung Adenocarcinoma) | Human Lung Adenocarcinoma Cells | Inhibits cell proliferation and induces apoptosis by downregulating uridine (B1682114) phosphorylase 1. | stemcell.com |
| Cancer (Multiple Myeloma) | LP-1 Cells | Causes slowdown of proliferation through G1 cell cycle arrest; down-regulates IRF4/Myc pathway genes. | nih.gov |
| Inflammation (Sepsis) | Septic Mouse Model | Reduces inflammatory cell infiltration in the lungs, liver, colon, and kidney. | stemcell.com |
| Inflammation (Arthritis) | Human Th17 Cells (from patients with Ankylosing Spondylitis and Psoriatic Arthritis) | Inhibits IL-17A secretion. | medchemexpress.comnih.gov |
Exploration of SGC-CBP30 in Uncharted Biological Systems and Disease Models
The utility of SGC-CBP30 is being extended to novel biological contexts. One significant area is cellular reprogramming. Studies have identified SGC-CBP30 as a potent enhancer of the process of converting somatic cells into induced pluripotent stem cells (iPSCs). nih.gov Treatment with the probe during reprogramming was found to accelerate the process and increase efficiency by downregulating somatic-specific genes, such as those associated with a mesenchymal cell identity. nih.gov The resulting iPSCs were fully pluripotent, capable of forming teratomas containing all three germ layers. nih.gov
Another emerging application is in overcoming therapeutic resistance. For instance, SGC-CBP30 has been investigated in acute myeloid leukemia cells that have developed resistance to BET (bromodomain and extra-terminal domain) inhibitors. nih.gov In these resistant cells, SGC-CBP30 was able to inhibit MYC expression and cell growth, suggesting a potential therapeutic strategy for patients who relapse on BET inhibitor therapy. nih.gov
Development of Next-Generation Chemical Probes Based on SGC-CBP30 Scaffold
SGC-CBP30 itself was the result of optimizing a 5-isoxazolyl-benzimidazole fragment to achieve high potency and selectivity for CBP/p300 over other bromodomains, particularly BRD4. nih.govresearchgate.net The development of SGC-CBP30 and other distinct chemical probes like I-CBP112 has provided researchers with multiple tools to confirm biological findings and reduce the chance of off-target effects. nih.gov
However, the SGC-CBP30 scaffold has limitations, such as rapid metabolism in human liver microsomes, which can preclude its use as an oral in vivo probe. researchgate.netchemicalprobes.org This metabolic instability drives the need for next-generation probes. Future research will likely focus on modifying the SGC-CBP30 scaffold to improve its pharmacokinetic properties, enhancing its stability and suitability for systemic administration in animal models and, eventually, clinical settings. nih.gov The knowledge gained from the binding mode of SGC-CBP30, revealed through X-ray crystallography, provides a structural basis for the rational design of these new molecules. nih.govpnas.org
Refinement of Experimental Methodologies for Enhanced Mechanistic Dissection
A diverse array of sophisticated experimental techniques has been crucial for characterizing the function and mechanism of SGC-CBP30. The continued refinement and application of these methodologies will be essential for a deeper mechanistic understanding.
Binding affinity and selectivity have been extensively characterized using biophysical methods such as Isothermal Titration Calorimetry (ITC), which measures dissociation constants (KDs), and Differential Scanning Fluorimetry (DSF) or thermal shift assays, which assess inhibitor binding across a wide panel of bromodomains. thesgc.orgpnas.org The structural basis for SGC-CBP30's selectivity was elucidated through high-resolution X-ray crystallography of the compound in complex with the bromodomains of p300 and BRD4. pnas.org
To understand its effects on a global scale within the cell, researchers have employed advanced genomic and epigenomic techniques. RNA sequencing (RNA-seq) has been used to profile changes in gene expression following treatment with SGC-CBP30, revealing a more restricted effect on transcription compared to pan-BET inhibitors like JQ1. medchemexpress.comnih.gov Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have been used to map changes in histone modifications (like H3K27Ac) and chromatin accessibility, directly linking bromodomain inhibition to epigenetic alterations at specific gene loci. nih.govnih.gov
| Methodology | Purpose | Reference |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | To determine the dissociation constants (KD) and thermodynamic parameters of SGC-CBP30 binding to bromodomains. | pnas.org |
| Differential Scanning Fluorimetry (DSF) | To assess the thermal stability of bromodomains upon ligand binding and evaluate selectivity across a large panel of proteins. | thesgc.orgnih.gov |
| X-ray Crystallography | To determine the high-resolution 3D structure of SGC-CBP30 bound to its target, revealing the molecular basis of its interaction and selectivity. | nih.govpnas.org |
| RNA Sequencing (RNA-seq) | To profile global changes in gene expression and identify transcriptional pathways affected by CBP/p300 bromodomain inhibition. | nih.govnih.gov |
| Chromatin Immunoprecipitation Sequencing (ChIP-seq) | To map the genome-wide localization of histone modifications (e.g., H3K27Ac) and observe how they are altered by SGC-CBP30. | nih.govnih.gov |
Contribution to Understanding Epigenetic Vulnerabilities for Therapeutic Development
Research involving SGC-CBP30 is pivotal in identifying and validating the CBP/p300 bromodomain as a therapeutic target. By providing a selective tool to probe the function of this specific epigenetic reader, SGC-CBP30 helps uncover "epigenetic vulnerabilities" in various diseases.
The inhibition of CBP/p300 bromodomains represents a distinct therapeutic strategy compared to targeting other epigenetic regulators. For example, the transcriptional effects of SGC-CBP30 are more circumscribed than those of pan-BET inhibitors, suggesting a potentially wider therapeutic window. nih.gov This highlights a vulnerability in certain cancers, like multiple myeloma, that are highly dependent on transcription factors like IRF4, which are regulated by CBP/p300. nih.govnih.gov
Furthermore, the role of CBP/p300 in regulating immune cells, such as T-helper 17 (Th17) cells and regulatory T cells (Tregs), points to its potential in immunotherapy. nih.govnih.gov By modulating the function of these cells, CBP/p300 bromodomain inhibition could be used to treat autoimmune diseases or to break immune tolerance in the tumor microenvironment, representing a novel small molecule-based approach for cancer immunotherapy. nih.gov The success of SGC-CBP30 in preclinical models provides a strong rationale for the development of clinical drug candidates that target this epigenetic vulnerability. researchgate.netdrugdiscoverynews.com
Q & A
Q. What frameworks ensure transparent reporting of this compound’s adverse effects in preclinical studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, detailing humane endpoints and exclusion criteria. Use ToxRTool for assessing toxicology data quality. Include adverse event tables with severity grading (e.g., CTCAE v5.0) and causality assessments .
Methodological Pitfalls & Solutions
Q. How can researchers mitigate batch-dependent variability in this compound synthesis?
Q. What strategies validate this compound’s target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
